molecular formula C12H14N2O B12041052 2-(4-Ethylphenyl)imidazole-5-methanol

2-(4-Ethylphenyl)imidazole-5-methanol

Cat. No.: B12041052
M. Wt: 202.25 g/mol
InChI Key: CCGVCBNMYAUXBI-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)imidazole-5-methanol is a heterocyclic compound that features an imidazole ring substituted with a 4-ethylphenyl group and a methanol group at the 5-position. Imidazoles are a class of compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with glyoxal and ammonium acetate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as Brønsted acids or metal catalysts may be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Ethylphenyl)imidazole-5-carboxylic acid

    Reduction: 2-(4-Ethylphenyl)dihydroimidazole-5-methanol

    Substitution: 2-(4-Ethylphenyl)-4-bromoimidazole-5-methanol

Scientific Research Applications

2-(4-Ethylphenyl)imidazole-5-methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)imidazole-5-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, affecting enzyme function or signal transduction pathways. The presence of the 4-ethylphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazole-5-methanol
  • 2-(4-Methylphenyl)imidazole-5-methanol
  • 2-(4-Chlorophenyl)imidazole-5-methanol

Comparison

2-(4-Ethylphenyl)imidazole-5-methanol is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Phenylimidazole-5-methanol, the ethyl group provides additional hydrophobic interactions, potentially enhancing binding to hydrophobic pockets in biological targets. The compound’s specific substitution pattern can also affect its solubility, stability, and overall pharmacokinetic properties.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

[2-(4-ethylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C12H14N2O/c1-2-9-3-5-10(6-4-9)12-13-7-11(8-15)14-12/h3-7,15H,2,8H2,1H3,(H,13,14)

InChI Key

CCGVCBNMYAUXBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC=C(N2)CO

Origin of Product

United States

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